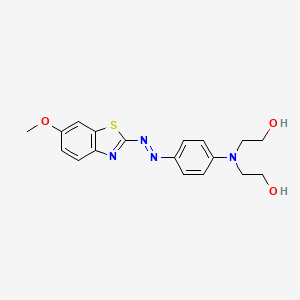

2,2'-((4-((6-Methoxybenzothiazol-2-yl)azo)phenyl)imino)bisethanol

Descripción

Propiedades

IUPAC Name |

2-[N-(2-hydroxyethyl)-4-[(6-methoxy-1,3-benzothiazol-2-yl)diazenyl]anilino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3S/c1-25-15-6-7-16-17(12-15)26-18(19-16)21-20-13-2-4-14(5-3-13)22(8-10-23)9-11-24/h2-7,12,23-24H,8-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJZTZHPYEJPQME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)N=NC3=CC=C(C=C3)N(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317071 | |

| Record name | Disperse Red 58 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6373-93-9 | |

| Record name | Disperse Red 58 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6373-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-((4-((6-Methoxybenzothiazol-2-yl)azo)phenyl)imino)bisethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006373939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disperse Red 58 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[[4-[(6-methoxybenzothiazol-2-yl)azo]phenyl]imino]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

2,2'-((4-((6-Methoxybenzothiazol-2-yl)azo)phenyl)imino)bisethanol, commonly referred to as Disperse Red 58, is a compound with significant biological activity, particularly in the fields of cancer research and antimicrobial studies. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C18H20N4O3S

- Molecular Weight : 372.44 g/mol

- CAS Number : 6373-93-9

The compound features a benzothiazole moiety linked through an azo group to a phenyl ring and bis(ethanol) functionalities, contributing to its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to benzothiazole derivatives. For instance, compounds with similar structures have demonstrated efficacy against various cancer cell lines. A notable study evaluated the cytotoxic effects of synthesized benzothiazole derivatives on lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that many of these derivatives exhibited significant antiproliferative activity, with IC50 values in the micromolar range:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5 | A549 | 6.26 ± 0.33 |

| 6 | HCC827 | 6.48 ± 0.11 |

| 9 | NCI-H358 | 20.46 ± 8.63 |

These findings suggest that the structural features of benzothiazole derivatives play a crucial role in their biological activity, particularly in inhibiting tumor growth .

The proposed mechanism for the antitumor activity of these compounds involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction leads to the disruption of cellular processes essential for cancer cell proliferation. Specifically, studies have shown that these compounds predominantly bind within the minor groove of AT-rich DNA regions, which may alter the expression of genes involved in cell cycle regulation and apoptosis .

Antimicrobial Activity

In addition to antitumor properties, this compound has been evaluated for its antimicrobial efficacy against various pathogens. A study employing broth microdilution methods assessed its activity against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. The results indicated promising antibacterial effects, particularly against S. aureus, highlighting the potential of benzothiazole derivatives as antimicrobial agents .

Case Studies

- Anticancer Efficacy : In a comprehensive study involving multiple benzothiazole derivatives, researchers found that those with specific substitutions exhibited enhanced cytotoxicity against lung adenocarcinoma cells. The study utilized both 2D and 3D cell culture models to assess the effectiveness of these compounds in mimicking in vivo conditions .

- Mechanistic Insights : Another investigation focused on elucidating the binding interactions between benzothiazole derivatives and DNA using spectroscopic techniques. The findings revealed that the presence of specific functional groups significantly influenced binding affinity and selectivity towards DNA .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Key Azo-Benzothiazole Dyes

Structural and Functional Differences :

- Electron Effects: The methoxy group in Disperse Red 58 acts as an electron donor, inducing a bathochromic shift in UV-Vis absorption (~550 nm) compared to nitro-substituted analogs like Disperse Brown 1 (λₘₐₓ ~480 nm) .

- Solubility: Bisethanolamine groups enhance aqueous solubility relative to chloro/nitro derivatives, facilitating dispersion in dye baths .

- Thermal Stability : Benzothiazole rings (as in Disperse Red 58) exhibit higher thermal stability (>250°C) compared to oxazole-based analogs (e.g., Ditazole derivatives in ), which degrade near 200°C .

Application-Specific Performance

Table 2: Dyeing Performance Metrics

| Property | Disperse Red 58 | Disperse Brown 1 | 4-Nitrophenyl Analog (CAS 2734-52-3) |

|---|---|---|---|

| Color Fastness (Wash) | Excellent | Moderate | Poor |

| Lightfastness (ISO 105) | Grade 6-7 | Grade 4 | Grade 3 |

| Sublimation Resistance | >200°C | ~180°C | <150°C |

Notes:

- Disperse Red 58’s superior lightfastness stems from the benzothiazole ring’s UV stability, whereas nitro groups in Disperse Brown 1 promote photodegradation .

- The methoxy group reduces aggregation in polyester fibers, enhancing color uniformity compared to bulkier chloro substituents .

Regulatory and Environmental Considerations

- Toxicity: Azo dyes releasing aromatic amines (e.g., benzidine) are restricted under REACH.

- Regulatory Status : Listed in the EU Cosmetic Ingredient Inventory () but requires compliance with textile industry regulations for aromatic amines (<30 ppm) .

Métodos De Preparación

Synthesis of 6-Methoxybenzothiazole

The first step involves the synthesis of 6-methoxybenzothiazole, which serves as a critical precursor. The general procedure for synthesizing this compound follows:

-

- Benzothiazole

- Methanol

- Sodium hydroxide (NaOH)

-

- Benzothiazole is reacted with methanol in the presence of sodium hydroxide under reflux conditions.

- The reaction leads to the formation of 6-methoxybenzothiazole after purification through recrystallization.

Yield : Approximately 70-80% yield can be expected from this reaction based on literature reports.

Preparation of Azo Compound

Once 6-methoxybenzothiazole is obtained, it can be used to synthesize the azo compound through diazotization and coupling:

-

- A solution of sodium nitrite (NaNO₂) is prepared in water.

- This solution is added dropwise to a cold solution of an amine derivative (e.g., p-amino phenol), maintaining low temperatures to avoid decomposition.

-

- The diazonium salt formed is then coupled with 6-methoxybenzothiazole.

- The reaction is typically carried out in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5°C).

Formation of Bisethanol Linkage

The final step involves creating the bisethanol structure:

Reagents :

- The azo compound synthesized above

- Ethylene glycol or a similar diol

-

- The azo compound is reacted with ethylene glycol in the presence of an acid catalyst (e.g., sulfuric acid).

- This reaction facilitates the formation of the bisethanol linkage via nucleophilic attack.

-

- The final compound, this compound, can be isolated through standard extraction and purification techniques.

Summary of Yields and Conditions

| Step | Reaction Type | Key Reagents | Yield (%) | Conditions |

|---|---|---|---|---|

| Synthesis of 6-Methoxybenzothiazole | Alkylation | Benzothiazole, Methanol, NaOH | 70-80 | Reflux |

| Diazotization | Nucleophilic Substitution | NaNO₂, Amine Derivative | Variable | Cold conditions (0-5°C) |

| Coupling | Electrophilic Aromatic Substitution | Azo Compound, 6-Methoxybenzothiazole | High | Acidic medium |

| Formation of Bisethanol Linkage | Condensation | Azo Compound, Ethylene Glycol | High | Acid-catalyzed |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2,2'-((4-((6-Methoxybenzothiazol-2-yl)azo)phenyl)imino)bisethanol, and how can reaction efficiency be optimized?

- Methodology : The synthesis typically involves coupling 6-methoxybenzothiazol-2-amine with a diazonium salt derived from 4-aminophenol, followed by imine formation with diethanolamine. Key steps include:

- Diazotization of 4-aminophenol under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C) to form the diazonium salt .

- Azo coupling with 6-methoxybenzothiazol-2-amine in alkaline ethanol to yield the intermediate azo compound .

- Condensation with diethanolamine via reflux in ethanol, using glacial acetic acid as a catalyst .

- Optimization : Monitor reaction progress via TLC (ethyl acetate/hexane, 3:1), and adjust pH to 8–9 during coupling to minimize side products. Purification via recrystallization (methanol/water) improves yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Use a combination of:

- Elemental analysis (C, H, N, S) to confirm stoichiometry (expected %C: 58.0, %H: 5.4, %N: 15.1, %S: 8.6) .

- FT-IR spectroscopy : Key peaks include N-H stretch (~3400 cm⁻¹), azo group (N=N, ~1600 cm⁻¹), and C-O from methoxy (~1250 cm⁻¹) .

- ¹H/¹³C NMR : Look for imine proton (δ 3.6–3.8 ppm, -N-CH₂-CH₂-OH) and methoxy singlet (δ 3.9 ppm) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties and stability of this compound?

- Methodology :

- Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) to model frontier molecular orbitals (HOMO-LUMO gap) and assess reactivity .

- Use molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., DNA or enzymes), leveraging the azo group’s π-stacking potential .

- Challenges : Address discrepancies between computed and experimental UV-Vis spectra by refining solvation models (e.g., COSMO-RS) .

Q. How can contradictory spectroscopic data (e.g., NMR shifts or IR peaks) be resolved for this compound?

- Methodology :

- Variable-temperature NMR : Resolve broadening from dynamic processes (e.g., tautomerism in azo-imine linkages) .

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., diethanolamine protons) and confirm conjugation patterns .

- Comparative analysis : Cross-reference with structurally analogous azo-benzothiazoles (e.g., CI 11152 in ) to identify expected deviations .

Q. What strategies mitigate solubility challenges in aqueous or polar solvent systems?

- Methodology :

- Co-solvent systems : Use ethanol/water (70:30) with 1% DMSO to enhance solubility for biological assays .

- Derivatization : Introduce sulfonate groups (e.g., via sulfonation of the benzothiazole ring) to improve hydrophilicity, though this alters electronic properties .

- Micellar encapsulation : Employ nonionic surfactants (e.g., Tween-80) to stabilize the compound in aqueous media .

Q. How does the methoxy group influence the compound’s photophysical and biological activity?

- Methodology :

- Structure-activity relationship (SAR) studies : Synthesize analogs with -OCH₃ replaced by -Cl or -NO₂ and compare:

- UV-Vis absorption : Methoxy red-shifts λmax due to electron-donating effects .

- Antimicrobial assays : Methoxy may enhance membrane permeability vs. nitro analogs ( ) .

- TD-DFT simulations : Correlate substituent effects with excited-state behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.